molecular formula C9H11ClN2O2 B2420694 4-chloro-N-(2-methoxyethyl)pyridine-2-carboxamide CAS No. 694499-08-6

4-chloro-N-(2-methoxyethyl)pyridine-2-carboxamide

Cat. No.: B2420694
CAS No.: 694499-08-6
M. Wt: 214.65
InChI Key: ZFKFJPJWUJCZOM-UHFFFAOYSA-N
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Description

4-chloro-N-(2-methoxyethyl)pyridine-2-carboxamide is a chemical compound with the molecular formula C9H11ClN2O2 and a molecular weight of 214.65 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-chloro-N-(2-methoxyethyl)pyridine-2-carboxamide typically involves the reaction of 4-chloropyridine-2-carboxylic acid with 2-methoxyethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

4-chloro-N-(2-methoxyethyl)pyridine-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

4-chloro-N-(2-methoxyethyl)pyridine-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-methoxyethyl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

4-chloro-N-(2-methoxyethyl)pyridine-2-carboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-chloro-N-(2-methoxyethyl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2/c1-14-5-4-12-9(13)8-6-7(10)2-3-11-8/h2-3,6H,4-5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFKFJPJWUJCZOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=NC=CC(=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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